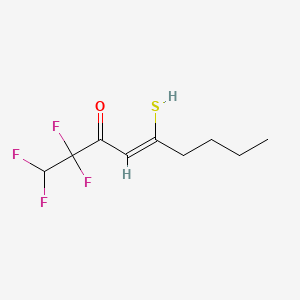

3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy-

Description

3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- (CAS: 88552-00-5) is a fluorinated thione compound with a hydroxyl group and a conjugated double bond system. Its structural features include a nine-carbon chain (nonene) with a thione (C=S) group at position 5, tetrafluoro substitution at positions 1 and 2, and a hydroxyl group at position 2.

Properties

CAS No. |

88552-00-5 |

|---|---|

Molecular Formula |

C9H12F4OS |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

(Z)-1,1,2,2-tetrafluoro-5-sulfanylnon-4-en-3-one |

InChI |

InChI=1S/C9H12F4OS/c1-2-3-4-6(15)5-7(14)9(12,13)8(10)11/h5,8,15H,2-4H2,1H3/b6-5- |

InChI Key |

MNHDCVLGHNJPRI-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C(=C/C(=O)C(C(F)F)(F)F)/S |

Canonical SMILES |

CCCCC(=CC(=O)C(C(F)F)(F)F)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- can be achieved through various synthetic routes. One common method involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This reaction typically requires a palladium catalyst and proceeds under mild conditions, making it suitable for the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- involves its interaction with molecular targets through its functional groups. The thione group can participate in nucleophilic and electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of explicit studies on 3-nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy-, comparisons must be inferred from analogous fluorinated thiones and hydroxyl-substituted alkenes. Below is a structured analysis:

Fluorinated Thiones

Key differences include:

- Aromatic vs. Aliphatic Backbone : The triazole-thione derivatives (e.g., ) are aromatic heterocycles, whereas the target compound is aliphatic, likely leading to divergent stability and reactivity. For example, aromatic thiones often exhibit stronger conjugation, enhancing thermal stability, while aliphatic thiones may undergo faster hydrolysis .

- Fluorine Substitution Pattern: The tetrafluoro substitution in the target compound could enhance electronegativity and resistance to oxidation compared to mono- or difluoro analogs.

Hydroxy-Substituted Alkenes

Compounds such as 3-hydroxy-2-butenoic acid (structurally unrelated but hydroxyl-alkene functional group analogy) highlight the role of hydroxyl groups in hydrogen bonding and acidity. The hydroxyl group in the target compound may increase solubility in polar solvents compared to non-hydroxylated analogs, though this is speculative without experimental data.

Sulfur-Containing Fluorinated Compounds

Furilazole (CAS: 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) and chloramben (CAS: 3-amino-2,5-dichlorobenzoic acid) are fluorinated agrochemicals with sulfur or nitrogen heteroatoms. While these lack thione groups, their fluorine substitution patterns suggest similar synthetic challenges, such as controlling regioselectivity during fluorination .

Data Table: Hypothetical Comparative Properties

Note: Actual experimental data for the target compound is unavailable in the provided evidence. The table below extrapolates trends from related compounds.

Biological Activity

Overview of 3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy-

Chemical Structure and Properties

- Chemical Formula : C₇H₆F₄OS

- Molecular Weight : Approximately 210.17 g/mol

- IUPAC Name : 3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy-

This compound belongs to a class of organofluorine compounds that may exhibit unique biological activities due to the presence of fluorine atoms. The hydroxy group and thione functionality can also contribute to its reactivity and potential biological effects.

The biological activity of compounds similar to 3-Nonene-5-thione can be influenced by several factors:

- Antioxidant Activity : Compounds with hydroxy groups often exhibit antioxidant properties, which can help in scavenging free radicals.

- Enzyme Inhibition : Thiones may interact with various enzymes; for instance, they could potentially inhibit certain metabolic pathways.

- Antimicrobial Properties : Some thiones and organofluorine compounds have shown antibacterial or antifungal properties in various studies.

Antioxidant Activity

Research has shown that organofluorine compounds can have significant antioxidant properties. A study investigating similar thione compounds demonstrated that they could reduce oxidative stress markers in vitro. The presence of the hydroxy group is believed to enhance this activity.

Antimicrobial Effects

A study on thione derivatives indicated that certain structural modifications can lead to increased antimicrobial activity. For instance, the introduction of fluorine atoms has been linked to enhanced interaction with bacterial membranes.

Cytotoxicity

In vitro studies assessing cytotoxic effects on cancer cell lines revealed that some thione derivatives possess selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant reduction in ROS | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Selective toxicity in cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.